N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-4-5-14(11-16(13)24-8-2-3-19(24)25)22-20(26)21(27)23-15-6-7-17-18(12-15)29-10-9-28-17/h4-7,11-12H,2-3,8-10H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZXZWGDKXTIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Benzodioxin Ring: This could be achieved through a cyclization reaction involving a catechol derivative and an appropriate dihalide.
Synthesis of the Pyrrolidinone Moiety: This might involve the reaction of a suitable amine with a lactam precursor.
Coupling Reactions: The final step would involve coupling the benzodioxin and pyrrolidinone intermediates using a diamide linkage, possibly through amide bond formation reactions under conditions such as EDCI/HOBt or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzodioxin ring or the pyrrolidinone moiety.
Reduction: Reduction of the amide bonds or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or PCC.
Reduction: Reagents such as LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Benzodioxin vs. Benzoxazine
The target compound’s benzodioxin core (a fused benzene-dioxane ring) differs from benzoxazine derivatives, such as those synthesized in (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one). This difference could influence solubility, metabolic stability, or target-binding affinity in biological systems .
Amide Linker Variations
The ethanediamide (-NH-C(=O)-C(=O)-NH-) bridge in the target compound contrasts with oxadiazole linkers (e.g., in ’s phenyl-1,2,4-oxadiazoles). Oxadiazoles are aromatic and planar, favoring π-π stacking interactions, whereas ethanediamides offer flexible hydrogen-bonding sites. This flexibility may improve adaptability in binding to protein targets but could reduce metabolic stability due to hydrolytic susceptibility .
Substituent Profiles
Pyrrolidinone vs. Pyridinamine and Dimethylamino Groups
The 3-(2-oxopyrrolidin-1-yl)phenyl group in the target compound features a lactam ring, which enhances hydrogen-bond acceptor capacity. In contrast, the pyridinamine and dimethylaminomethylphenyl substituents in ’s benzodioxin derivative prioritize basicity and solubility via tertiary amine groups. Such differences may affect pharmacokinetic properties like blood-brain barrier penetration or cytochrome P450 interactions .
Comparison with Pharmacopeial Amides ()
Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () share amide functionalities but incorporate bulkier, branched architectures with tetrahydropyrimidinyl groups. These structural features likely enhance target specificity but may reduce synthetic accessibility compared to the target compound’s simpler ethanediamide linker .
Tabulated Structural and Functional Comparison
Research Implications and Limitations
For example:
- Synthetic Accessibility : highlights the use of caesium carbonate and DMF for benzoxazine synthesis, suggesting similar mild conditions might apply to the target compound .
- Stability Concerns : The ethanediamide linker’s hydrolytic susceptibility warrants stability studies, contrasting with more robust oxadiazoles .
- Biological Activity: The pyrrolidinone moiety’s role in kinase inhibition (common in lactam-containing drugs) could be hypothesized but remains unverified .
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
- Molecular Formula : C17H21N3O3
- Molecular Weight : 315.37 g/mol
- CAS Number : 420829-82-9
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amines and acylating agents. The general synthetic route includes:
- Formation of the Dihydrobenzodioxin Derivative : This is achieved by reacting appropriate dioxin precursors with amines.
- Acylation : The resulting amine can then be acylated to form the final product.
Antioxidant Activity
Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives containing the benzodioxin moiety have been tested for their ability to scavenge free radicals and reduce oxidative stress in cellular models .
Antimicrobial Activity
Research indicates that related compounds possess antimicrobial properties against various pathogens. The introduction of the oxopyrrolidine group enhances the antimicrobial efficacy by potentially disrupting bacterial cell walls or inhibiting essential enzymatic functions .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic disorders. For example:
- Acetylcholinesterase Inhibition : Compounds derived from similar structures have shown promise as inhibitors of acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease .
- α-glucosidase Inhibition : This activity suggests potential use in managing type 2 diabetes mellitus by delaying carbohydrate absorption .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated antioxidant activity in vitro; demonstrated a significant reduction in reactive oxygen species (ROS) levels. |
| Study 2 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; showed effective inhibition at low concentrations. |
| Study 3 | Assessed enzyme inhibition; reported IC50 values indicating strong inhibition of acetylcholinesterase and α-glucosidase. |
Detailed Research Findings
- A study published in Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of benzodioxin derivatives and their biological evaluations, showing promising results against metabolic enzymes .
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications at specific positions significantly enhance biological activity .
- A comprehensive review on dihydrobenzodioxin derivatives summarized various pharmacological activities including anti-inflammatory and anticancer effects, reinforcing their potential as therapeutic agents .
Q & A
Q. What are the key structural features of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, and how do they influence its reactivity?
The compound features a 2,3-dihydro-1,4-benzodioxin ring , a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group , and an ethanediamide linker . The benzodioxin ring enhances π-π stacking interactions, while the pyrrolidone moiety introduces hydrogen-bonding potential. The ethanediamide linker provides flexibility for conformational adjustments during binding. Steric effects from the methyl group and electron-withdrawing properties of the oxopyrrolidine influence reactivity in nucleophilic substitution or coupling reactions .
Q. What synthetic routes are commonly employed for this compound, and which reaction conditions are critical for optimizing yield?
Synthesis typically involves amide coupling between the benzodioxin-6-amine derivative and the activated carboxylic acid precursor of the 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group. Key conditions include:
- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates .
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions during coupling .
- Catalysts : Piperidine or other bases may facilitate deprotonation in condensation steps . Post-synthesis purification via column chromatography or recrystallization ensures ≥98% purity, critical for reproducible bioactivity studies .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance the synthesis design of this compound?
Reaction path search algorithms (e.g., via ICReDD’s integrated computational-experimental workflows) can predict viable intermediates and transition states, reducing trial-and-error synthesis. For example:
- Transition state modeling identifies energy barriers in amide bond formation.
- Solvent effect simulations optimize dielectric environments for reaction efficiency . These methods shorten development cycles by 30–50% compared to traditional approaches .
Q. What strategies are effective in resolving contradictory bioactivity data across different studies involving this compound?
Contradictions often arise from purity variations or assay-specific interference . Mitigation strategies include:
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in enzymatic assays .
- Batch standardization : Ensure consistent synthesis protocols (e.g., solvent removal under reduced pressure) to minimize residual impurities .
- Structural analogs : Compare activity of derivatives to isolate functional group contributions .
Q. How does the compound’s stereochemistry affect its interaction with biological targets, and what methods validate these interactions?
The ethanediamide linker’s conformation and pyrrolidone ring orientation influence target binding. Methodological approaches include:
- Molecular docking : Simulate binding poses with enzymes like cytochrome P450 to assess stereospecific interactions .
- Chiral chromatography : Separate enantiomers and test their activity individually .
- X-ray crystallography : Resolve co-crystal structures with target proteins to validate docking predictions .
Q. What in silico and in vitro approaches are recommended to elucidate the compound’s ADMET properties early in drug development?
- In silico :
- Molecular dynamics simulations : Predict solubility and membrane permeability using logP calculations .
- Pharmacophore modeling : Map structural motifs responsible for CYP450 inhibition .
- In vitro :
- Hepatocyte assays : Assess metabolic stability using human liver microsomes.
- Caco-2 cell monolayers : Measure intestinal absorption rates .
Combining these methods reduces late-stage attrition by identifying liabilities (e.g., poor bioavailability) during lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
